N-(4-(benzyloxy)-2-methylphenyl)acetamide
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Overview
Description
N-(4-(benzyloxy)-2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with a methyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)-2-methylphenyl)acetamide typically involves the reaction of 4-benzyloxy-2-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, amines, and various substituted acetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, leading to the modulation of their activity. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzyloxy)phenyl)acetamide
- N-(4-(benzyloxy)-2-methylphenyl)butyramide
- N-(4-(benzyloxy)-2-methylphenyl)propionamide
Uniqueness
N-(4-(benzyloxy)-2-methylphenyl)acetamide is unique due to the presence of both a benzyloxy group and a methyl group on the phenyl ring. This specific substitution pattern enhances its chemical stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(2-methyl-4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-10-15(8-9-16(12)17-13(2)18)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMMQKXDVJLBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614906 |
Source
|
Record name | N-[4-(Benzyloxy)-2-methylphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61433-76-9 |
Source
|
Record name | N-[4-(Benzyloxy)-2-methylphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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